molecular formula C8H13N3 B595699 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine CAS No. 1210129-96-6

2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B595699
CAS No.: 1210129-96-6
M. Wt: 151.213
InChI Key: OJZBMSBCDUGTHS-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which are valuable in drug design .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit phosphodiesterases, leading to downstream effects such as the phosphorylation of HSP20 and attenuation of amyloid beta-mediated cytotoxicity . These interactions highlight its potential therapeutic applications in conditions like neurodegenerative diseases.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-5-8-6-9-3-2-4-11(8)10-7/h5,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZBMSBCDUGTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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